2,2-Diphenyl-1-(piperazin-1-yl)ethanone

Description

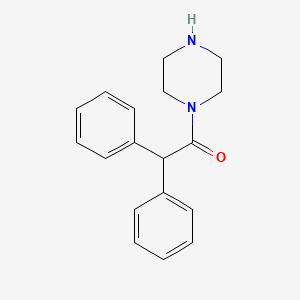

The exploration of new drugs is often centered around identifying and optimizing "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The structure of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone incorporates one such scaffold, piperazine (B1678402), married to a bulky diphenylacetyl group. This combination of features presents a compelling starting point for chemical modification and biological screening.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in drug design and discovery. researchgate.net Its prevalence in medicinal chemistry is not a recent phenomenon; it was initially recognized for its anthelmintic properties in the 1950s. researchgate.net Since then, the piperazine moiety has been incorporated into a vast array of clinically successful drugs, earning its designation as a privileged structural element. researchgate.net

The utility of the piperazine scaffold stems from its unique physicochemical properties. The two nitrogen atoms make it a versatile base, and its incorporation into a lead compound can enhance aqueous solubility and improve pharmacokinetic profiles, such as absorption and bioavailability. mdpi.com Furthermore, the piperazine ring can adopt a stable chair conformation and its nitrogen atoms provide convenient handles for chemical modification, allowing chemists to systematically alter a molecule's properties to achieve desired biological activity. nih.gov This structural and chemical flexibility has led to the development of piperazine-containing drugs across numerous therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. researchgate.net

The molecular architecture of this compound is defined by three primary components: a piperazine ring, a diphenylmethyl group, and an ethanone (B97240) linker which forms an amide bond with the piperazine nitrogen.

Piperazine Ring : This is the central heterocyclic component. One nitrogen atom is functionalized as a tertiary amide, while the other remains a secondary amine. This secondary amine is basic and can be protonated at physiological pH, a feature that often aids in solubility and interaction with biological targets.

Diphenylmethyl Moiety : The two phenyl rings attached to the same carbon atom create a bulky, lipophilic (fat-soluble) region. This part of the molecule can engage in hydrophobic and van der Waals interactions with biological receptors or enzymes.

Ethanone Linker : This carbonyl group (C=O) is part of an amide linkage with the piperazine ring. The oxygen atom of the carbonyl is a hydrogen bond acceptor, which is a critical feature for molecular recognition and binding to biological macromolecules.

Together, these features create a molecule with a distinct three-dimensional shape and a distribution of hydrophilic and lipophilic regions, which are key determinants of its potential pharmacological activity.

Table 1: Key Structural Features of this compound

| Feature | Description | Potential Role in Bioactivity |

|---|---|---|

| Piperazine Ring | Six-membered ring with two nitrogen atoms. | Provides a basic center, enhances solubility, and serves as a versatile scaffold for modification. |

| Diphenylmethyl Group | Two phenyl rings attached to a single carbon. | Creates a bulky, lipophilic domain for hydrophobic interactions with biological targets. |

| Amide Linkage | Connects the diphenylacetyl group to the piperazine ring. | Provides a rigid planar unit and a hydrogen bond acceptor (carbonyl oxygen). |

| Secondary Amine | The unsubstituted nitrogen on the piperazine ring. | Acts as a basic center, can be protonated, and is a key site for further chemical derivatization. |

While research on the specific compound this compound is part of a broader exploratory landscape, extensive studies on its derivatives have revealed a wide range of biological activities. The core structure serves as a versatile template, and modifications at the secondary amine of the piperazine ring or on the phenyl rings have led to compounds with diverse pharmacological profiles.

Researchers have synthesized and evaluated numerous series of derivatives, uncovering promising leads in several therapeutic areas:

Central Nervous System (CNS) Disorders : A series of N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides, which are structurally related to the core compound, have been investigated as potential antipsychotic agents. These compounds exhibited both anti-dopaminergic and anti-serotonergic activities in preclinical models. nih.gov Additionally, other derivatives have been explored for their anticonvulsant properties. researchgate.net

Analgesia : 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have been synthesized and shown to possess potent narcotic agonist and antagonist activities, indicating potential for development as powerful analgesics. nih.gov

Infectious Diseases : The piperazine scaffold is a common feature in antimicrobial agents. Derivatives incorporating azole moieties have demonstrated significant antibacterial and antifungal activities. researchgate.net Further studies have shown that derivatives of phenothiazine (B1677639) containing a piperazine linker exhibit good activity against various bacteria, fungi, and Mycobacterium tuberculosis. nih.gov

Oncology : The sigma-1 receptor is overexpressed in many types of cancer. Piperazine-ethanone derivatives have been developed as potential ligands for this receptor, with applications in tumor imaging. rsc.org

These research efforts highlight the immense potential held within the this compound scaffold. The ability to systematically modify its structure allows medicinal chemists to fine-tune its properties and explore a wide chemical space for therapeutic applications.

Table 2: Investigated Biological Activities of this compound Derivatives

| Derivative Class | Therapeutic Area | Investigated Activity | Reference |

|---|---|---|---|

| N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides | CNS Disorders | Antipsychotic (anti-dopaminergic, anti-serotonergic) | nih.gov |

| 1-substituted 4-(1,2-diphenylethyl)piperazines | Pain Management | Analgesic (narcotic agonist/antagonist) | nih.gov |

| Azole-containing piperazines | Infectious Diseases | Antibacterial, Antifungal | researchgate.net |

| Piperazine-ethanone analogues | Oncology | Sigma-1 Receptor Ligands (Tumor Imaging) | rsc.org |

The continued exploration of this chemical framework and its analogues promises to yield new insights into drug-receptor interactions and may ultimately lead to the development of novel and effective therapies for a range of human diseases.

Structure

3D Structure of Parent

Properties

CAS No. |

435345-44-1 |

|---|---|

Molecular Formula |

C20H21F3N2O3 |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

2,2-diphenyl-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C18H20N2O.C2HF3O2/c21-18(20-13-11-19-12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;3-2(4,5)1(6)7/h1-10,17,19H,11-14H2;(H,6,7) |

InChI Key |

XTLPASSNHDZTMV-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,2 Diphenyl 1 Piperazin 1 Yl Ethanone and Analogues

Foundation of Piperazine-Based Ethanone (B97240) Synthesis

The construction of the core 2,2-diphenyl-1-(piperazin-1-yl)ethanone structure relies on fundamental reactions that efficiently form the central amide bond, linking the diphenylacetyl moiety to the piperazine (B1678402) ring.

The most direct and widely employed strategy for synthesizing the this compound nucleus is the acylation of piperazine. This approach involves the reaction of a piperazine derivative with an activated form of diphenylacetic acid. The core transformation is a nucleophilic acyl substitution, where the secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the diphenylacetyl group.

A common method involves the use of diphenylacetyl chloride as the acylating agent. The high reactivity of the acyl chloride allows the reaction to proceed readily, often in the presence of a base to neutralize the hydrochloric acid byproduct. An alternative approach involves using diphenylacetic acid itself, activated in situ with a peptide coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This method offers milder reaction conditions, which can be advantageous when sensitive functional groups are present on either precursor.

The synthesis of the target compound and its derivatives relies on a set of readily available starting materials. The choice of precursors is critical as it dictates the final structure and allows for the introduction of diversity.

The primary precursors can be categorized based on the portion of the final molecule they form:

Diphenylacetyl Moiety Precursors : These provide the C-terminal portion of the molecule. The most common precursor is diphenylacetic acid, which can be converted into more reactive intermediates like diphenylacetyl chloride.

Piperazine Moiety Precursors : Piperazine itself is the simplest precursor for the N-terminal portion. To control the reaction and prevent di-acylation, mono-protected piperazines, such as 1-Boc-piperazine, are frequently used. The Boc-protecting group can be removed later to allow for further functionalization at the N-4 position. For the synthesis of more complex analogues, pre-functionalized piperazines, such as 1-benzylpiperazine (B3395278) or 1-(2-fluorobenzyl)piperazine (B2381060), are used directly. nih.gov

The key reactive intermediate in many of these syntheses is the acylium ion or a related activated acyl species, which is highly electrophilic and readily attacked by the nucleophilic piperazine nitrogen. youtube.com

| Precursor Category | Specific Precursor | Role in Synthesis | Key Intermediate Formed |

|---|---|---|---|

| Diphenylacetyl Moiety | Diphenylacetic Acid | Source of the diphenylacetyl group; requires activation. | O-acylisourea (with carbodiimides) |

| Diphenylacetyl Moiety | Diphenylacetyl Chloride | Highly reactive acylating agent. | Acylium ion (in the presence of a Lewis acid) |

| Piperazine Moiety | Piperazine | Nucleophile; provides the core piperazine ring. | N/A |

| Piperazine Moiety | 1-Boc-piperazine | Mono-protected nucleophile to prevent di-acylation. | N/A |

| Piperazine Moiety | 1-Aryl/Alkyl-piperazine | Used to synthesize N-4 substituted derivatives directly. nih.gov | N/A |

Advanced Synthetic Pathways for Structural Diversification

Beyond the initial construction of the core nucleus, a variety of advanced synthetic methods are employed to introduce structural complexity and functional diversity into the this compound framework.

Once the this compound core is assembled, the free secondary amine at the N-4 position of the piperazine ring serves as a versatile handle for further functionalization. This amine is a potent nucleophile and can readily participate in nucleophilic substitution reactions. researchgate.net

Common strategies for diversification at this position include:

N-Alkylation : Reaction with various alkyl halides (e.g., benzyl (B1604629) bromide, ethyl iodide) in the presence of a base introduces a wide range of alkyl substituents.

N-Arylation : The Buchwald-Hartwig amination allows for the coupling of the piperazine nitrogen with aryl halides or triflates, providing access to N-aryl derivatives.

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a powerful method for introducing complex alkyl groups.

Michael Addition : The piperazine nitrogen can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds, forming new carbon-nitrogen bonds.

These reactions are fundamental to creating libraries of compounds with diverse substituents on the piperazine ring, enabling the exploration of structure-activity relationships.

| Reaction Type | Electrophile | Typical Conditions | Resulting Functionalization |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Attachment of an alkyl group (R) |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X) | Palladium Catalyst, Ligand, Base | Attachment of an aryl group (Ar) |

| Reductive Amination | Aldehyde (RCHO) or Ketone (RCOR') | Reducing Agent (e.g., NaBH(OAc)₃) | Attachment of a substituted alkyl group (CH₂R or CHRR') |

| Michael Addition | α,β-Unsaturated Carbonyl | Protic or Aprotic Solvent | Addition to an electron-deficient double bond |

The formation of the amide bond between the ethanone and piperazine moieties is a cornerstone of this chemistry, primarily achieved through acylation. This is an example of nucleophilic acyl substitution, where the piperazine nitrogen attacks the carbonyl carbon of an activated carboxylic acid derivative. The reaction of 1-(2-fluorobenzyl)piperazine with chloroacetyl chloride to form an amide bond is a well-documented example of this type of transformation. nih.gov

For diversification of the diphenylmethyl fragment, Friedel-Crafts reactions are a classical yet powerful tool. nih.gov

Friedel-Crafts Acylation : This reaction can be used to introduce an acyl group onto an aromatic ring. libretexts.orgopenstax.org While not directly used to link the piperazine, it is instrumental in synthesizing substituted acetophenone (B1666503) precursors, which can then be further elaborated into the desired diphenylacetic acid derivatives. The electrophile in this reaction is typically a resonance-stabilized acylium ion. openstax.orgyoutube.com

Friedel-Crafts Alkylation : This method allows for the introduction of alkyl groups onto an aromatic ring, which can be used to prepare substituted diphenyl precursors. nih.govopenstax.org The reaction proceeds through a carbocation electrophile, which is attacked by the electron-rich aromatic ring. youtube.comlibretexts.org

These fundamental acylation and alkylation strategies provide a robust platform for creating a diverse range of analogues by modifying both the piperazine and the diphenylacetyl components of the molecule.

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecular architectures. windows.netnih.gov These reactions are characterized by high atom economy and procedural simplicity, making them ideal for generating chemical libraries.

While direct MCRs for the synthesis of this compound itself are not common, MCRs can be used to generate complex piperazine derivatives or other heterocyclic systems that are analogous in structure.

Isocyanide-Based MCRs : Reactions like the Ugi and Passerini reactions are powerful tools for rapidly assembling complex, peptide-like structures. mdpi.com A piperazine derivative could potentially be used as the amine component in an Ugi reaction to create highly functionalized analogues.

Groebke-Blackburn-Bienaymè (GBB) Reaction : This is a three-component reaction between an aldehyde, an isocyanide, and an amidine-containing heterocycle to produce fused heteroaromatic systems. rug.nl This reaction could be used with a functionalized piperazine to create novel, complex heterocyclic systems.

Other MCRs : The Strecker reaction, the first MCR ever described, synthesizes α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. mdpi.com Other novel MCRs, such as those used to synthesize complex thiadiazine derivatives, demonstrate the potential for creating diverse heterocyclic structures from simple precursors in a single step. researchgate.net

The application of MCRs provides a powerful platform for moving beyond simple analogues to create structurally novel and complex derivatives that incorporate the core piperazine-ethanone motif. nih.gov

Reductive Amination in Piperazine Coupling

Reductive amination serves as a significant method for the N-alkylation of piperazine scaffolds. This one-pot reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is advantageous due to its operational simplicity and the use of mild reducing agents.

In the synthesis of piperazine derivatives, reductive amination has been successfully employed using various reducing agents, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a common choice due to its mild and selective nature. nih.gov For instance, the synthesis of N-alkyl piperazine compounds has been achieved by reacting a piperazine derivative with a suitable aldehyde in the presence of sodium triacetoxyborohydride. nih.gov This approach is particularly useful when direct nucleophilic substitution is not feasible or leads to undesirable side products.

A typical procedure involves dissolving a piperazine, such as 1-Boc-piperazine, with an aldehyde (e.g., cinnamaldehyde) in a solvent like dichloromethane (B109758) (DCM), followed by the addition of sodium triacetoxyborohydride. reddit.com The reaction is often stirred at room temperature overnight. The workup procedure usually involves quenching the reaction and separating the product through extraction. While effective, challenges such as obtaining crystalline solids and dealing with broad NMR peaks can occur, suggesting the presence of conformational isomers or impurities. reddit.com The versatility of this method allows for the creation of a diverse library of piperazine-containing molecules from readily available starting materials. nih.govnih.gov

Click Chemistry Methodologies for Triazole-Containing Hybrid Structures

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for synthesizing complex molecular architectures, including triazole-containing hybrid structures based on piperazine scaffolds. nih.govtandfonline.com This methodology is prized for its high efficiency, regioselectivity (yielding 1,4-disubstituted triazoles), and tolerance of a wide range of functional groups under mild reaction conditions. nih.gov

The synthesis of these hybrids typically begins with the functionalization of a piperazine derivative to introduce either an azide (B81097) or an alkyne moiety. For example, a piperazine-containing core can be acylated with chloroacetyl chloride, followed by substitution with sodium azide to produce an azide intermediate. nih.gov This azide precursor is then subjected to a 1,3-dipolar cycloaddition reaction with various terminal alkynes. nih.gov

The reaction is commonly catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.gov Solvents such as a mixture of DMSO and water are often employed, and the reaction may be heated to facilitate the cycloaddition. nih.gov This approach has been successfully used to synthesize libraries of benzothiazole-piperazine-1,2,3-triazole hybrids and other complex heterocyclic systems. nih.govbeilstein-journals.org The modular nature of click chemistry allows for the facile introduction of diverse substituents onto the triazole ring, enabling the creation of large compound libraries for various research applications. tandfonline.combeilstein-journals.org

Catalytic and Reagent Considerations in this compound Synthesis

The synthesis of this compound and its analogues, which are fundamentally amide structures, relies on the coupling of a carboxylic acid (or its activated derivative) with a piperazine. The choice of catalysts and reagents is crucial for achieving high yields and purity.

A primary synthetic route involves the reaction of diphenylacetic acid or diphenylacetyl chloride with piperazine. When starting from the carboxylic acid, activating agents are necessary to facilitate amide bond formation. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. nih.govpeptide.com Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), when used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), are also highly effective for coupling, even with less reactive amines. growingscience.com

Alternatively, the synthesis can proceed via the more reactive diphenylacetyl chloride. In this case, the reaction with piperazine is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂) in the presence of a base to neutralize the hydrochloric acid byproduct. rsc.org Triethylamine (Et₃N) is a commonly used base for this purpose. rsc.org The reaction of an acyl chloride with an amine is generally rapid and efficient.

For specific transformations, such as reductive amination to introduce substituents on the piperazine ring, a reducing agent like sodium triacetoxyborohydride is employed. nih.gov In click chemistry applications for creating triazole hybrids, a copper(I) catalyst, often generated from copper(II) sulfate and sodium ascorbate, is essential for the cycloaddition step. nih.gov

Analytical Techniques for Structural Elucidation in Research Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of piperazine derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms. researchgate.net

In ¹H NMR spectra of N-acyl piperazines, the protons on the piperazine ring typically appear as multiplets or broad singlets in the range of approximately 2.5 to 4.0 ppm. rsc.orglew.ro The exact chemical shifts and signal multiplicity are influenced by the substituents on both nitrogen atoms and the conformational dynamics of the piperazine ring. Due to the restricted rotation around the C-N amide bond, it is common to observe broadened signals or even distinct sets of signals for the piperazine protons, representing different conformers (rotamers) in solution at room temperature. rsc.orgnih.gov The protons of the diphenylmethyl group (CHPh₂) typically appear as a singlet further downfield.

In ¹³C NMR spectra, the carbons of the piperazine ring usually resonate between 40 and 50 ppm. nih.gov Similar to the proton spectra, conformational dynamics can lead to broadened signals for the NCH₂ carbons. rsc.org The carbonyl carbon of the amide group is characteristically found in the region of 160-170 ppm. lew.ronih.gov The aromatic carbons of the diphenyl groups will appear in the typical aromatic region (approx. 120-140 ppm). The chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS). nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Piperazine Amide Scaffolds Data is generalized from various substituted piperazine derivatives and may not represent the exact compound.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Piperazine -CH₂- (adjacent to C=O) | 3.3 - 3.8 (broad) | 43 - 49 |

| Piperazine -CH₂- (adjacent to other N) | 2.8 - 3.3 (broad) | 46 - 50 |

| Amide C=O | - | 163 - 170 |

| Diphenyl -CH- | Varies with structure | Varies with structure |

| Aromatic C-H | 7.0 - 8.3 | 124 - 148 |

| Aromatic C (quaternary) | - | 128 - 142 |

Source: Synthesized from data found in references rsc.orglew.ronih.govresearchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of synthesized compounds and gaining structural insights through fragmentation patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, allowing for the confirmation of the molecular formula. nih.govgtfch.org

The fragmentation of piperazine derivatives under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) provides characteristic product ions. A common fragmentation pathway for N-substituted piperazines involves the cleavage of bonds within the piperazine ring. For instance, the loss of a C₂H₄N fragment is a characteristic cleavage. nih.gov In phenylpiperazines, common fragment ions are observed at m/z values such as 119, 70, and 56. xml-journal.net The specific fragmentation pattern depends on the substituents attached to the piperazine ring and the diphenylacetyl moiety. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. researchgate.netchemguide.co.uk High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the parent molecule and its fragments. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound and its analogues, the most prominent absorption band is that of the amide carbonyl (C=O) stretching vibration, which typically appears in the range of 1630–1680 cm⁻¹. rsc.org This strong absorption is a key indicator of successful amide bond formation. Other characteristic absorptions include C-H stretching vibrations from the aliphatic (piperazine ring) and aromatic (diphenyl groups) parts of the molecule, usually found around 2800–3100 cm⁻¹. mdpi.comrsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The diphenylacetyl chromophore is expected to exhibit absorption bands in the UV region, typically below 300 nm, corresponding to π→π* transitions of the aromatic rings. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent and the specific substitution pattern on the aromatic rings.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of synthetic chemical compounds, providing fundamental insight into their elemental composition. This analytical method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. The experimentally determined values are then compared against the theoretically calculated percentages for the proposed molecular formula. A close correlation between the found and calculated values serves as a crucial verification of the compound's purity and empirical formula.

For instance, the elemental analysis of 1-ethanoyl-4-(4-hydroxyphenyl)piperazine yielded experimental values that are in strong agreement with the calculated theoretical percentages for the molecular formula C₁₂H₁₆N₂O₂. The calculated values are approximately 65.45% for carbon, 7.27% for hydrogen, and 12.73% for nitrogen. google.com Experimental findings for this analogue were reported to be approximately 65.60% for carbon, 7.44% for hydrogen, and 12.58% for nitrogen, showcasing a minimal deviation from the theoretical values and thereby confirming the successful synthesis and purity of the compound. google.com

The data from such analyses are typically presented in a tabular format for clear comparison.

Elemental Analysis Data for 1-ethanoyl-4-(4-hydroxyphenyl)piperazine

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 65.45 | 65.60 |

| Hydrogen (H) | 7.27 | 7.44 |

| Nitrogen (N) | 12.73 | 12.58 |

This rigorous verification step is indispensable in the field of synthetic chemistry, ensuring the integrity of the synthesized compounds before they proceed to further structural elucidation and biological evaluation. The close agreement between the calculated and found elemental percentages provides a high level of confidence in the assigned chemical structure.

Advanced Pharmacological Investigations and Molecular Mechanisms of Action

Receptor and Transporter Modulatory Activities of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone and its Derivatives

Monoamine Reuptake Inhibition Profiles (Dopamine and Norepinephrine (B1679862) Transporters)

Derivatives of the this compound scaffold have been investigated for their ability to inhibit the reuptake of monoamine neurotransmitters, particularly dopamine (B1211576) (DA) and norepinephrine (NE). This inhibition is achieved by blocking the action of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters and enhanced dopaminergic and adrenergic signaling. iiab.me

Norepinephrine–dopamine reuptake inhibitors (NDRIs) are a class of drugs that have shown clinical utility in the treatment of conditions such as depression, attention deficit hyperactivity disorder (ADHD), and narcolepsy. iiab.me The development of selective inhibitors for NET and DAT over the serotonin (B10506) transporter (SERT) is a key objective in designing new therapeutic agents with improved side-effect profiles. iiab.menih.gov

Research into piperidine-based ligands, which share structural similarities with piperazine (B1678402) derivatives, has led to the discovery of potent and selective NET inhibitors. nih.gov For instance, extensive studies on 3,4-substituted piperidine-based cocaine analogues identified nocaine as a DAT/NET-selective ligand. nih.gov These findings highlight the potential for developing novel and selective monoamine reuptake inhibitors based on related heterocyclic scaffolds.

Table 1: Monoamine Transporter Inhibition Profile of Selected Compounds

| Compound | Target | Inhibition (IC50/Ki) | Selectivity |

|---|---|---|---|

| Reboxetine | NET | Potent Inhibitor | NET selective |

| Atomoxetine | NET | Potent Inhibitor | NET selective |

| Nocaine | DAT/NET | Selective Ligand | DAT/NET selective |

Serotonin Receptor Subtype (e.g., 5-HT7, 5-HT1A) Binding and Functional Modulation

The arylpiperazine moiety, a key component of the this compound structure, is a versatile template for designing ligands that target serotonin (5-HT) receptors. nih.gov Specifically, derivatives have been synthesized and evaluated for their affinity at 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are implicated in various central nervous system disorders. nih.gov

Dual 5-HT1A and 5-HT7 receptor ligands are of particular interest for their potential therapeutic applications in cognitive and anxiety disorders. nih.govnih.gov For example, the compound SYA16263, which contains a pyridinyl-piperazine moiety, exhibits high affinity for the 5-HT1A receptor (Ki = 1.1 nM) and moderate affinity for the 5-HT7 receptor (Ki = 90 nM). nih.govnih.gov By modifying the arylalkyl portion of SYA16263, researchers have developed new dual 5-HT1A/5-HT7 receptor ligands with even higher affinities. nih.govnih.gov One such derivative, compound 21 , demonstrated a sub-nanomolar affinity for the 5-HT1A receptor (Ki = 0.74 nM) and a low nanomolar affinity for the 5-HT7 receptor (Ki = 8.4 nM). nih.govnih.gov Functionally, this compound acts as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT7 receptor, suggesting its potential as an antidepressant agent. nih.govnih.gov

Computational modeling studies have provided insights into the structural determinants of 5-HT7/5-HT1A receptor selectivity. researchgate.net An ionic interaction between the protonated amino group of the piperazine moiety and a conserved aspartate residue in the receptor is a crucial binding interaction. researchgate.net The nature of the substituents on the arylpiperazine core influences the affinity and selectivity for different serotonin receptor subtypes. acs.org

Table 2: Serotonin Receptor Binding Affinities of Representative Arylpiperazine Derivatives

| Compound | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) | Functional Activity |

|---|---|---|---|

| SYA16263 | 1.1 | 90 | - |

| Compound 21 | 0.74 | 8.4 | 5-HT1A agonist, 5-HT7 antagonist |

| Compound 9b | 23.9 | 45.0 | - |

| Compound 12a | 41.5 | 42.5 | - |

Dopamine Receptor Subtype (e.g., D2, D3) Interactions and Ligand Characterization

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.gov The D2 and D3 subtypes, in particular, are important targets for antipsychotic and antiparkinsonian drugs. nih.govnih.gov The high degree of homology between D2 and D3 receptors presents a challenge for the development of subtype-selective ligands. nih.govnih.gov

N-phenylpiperazine analogs, structurally related to the core of this compound, have been shown to bind selectively to the D3 versus the D2 dopamine receptor subtype. nih.gov This selectivity is thought to arise from the ability of these ligands to interact with the receptor in a bitopic manner, engaging both the orthosteric binding site and a secondary binding site. nih.gov For instance, a series of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide derivatives have been identified as highly selective D3 ligands. doi.org

Conversely, modifications to the arylpiperazine structure can also yield D2-selective ligands. By replacing the N-2,3-dichlorophenyl group of aripiprazole (B633) with an N-2-methoxyphenyl group, researchers developed compounds with nanomolar affinity for D2 receptors and over 50-fold selectivity compared to the D3 subtype. nih.gov These compounds were characterized as partial agonists at both D2 and D3 receptors. nih.gov Computational studies have helped to elucidate the molecular interactions responsible for selective binding to dopamine receptor subtypes, highlighting the role of specific residues in the transmembrane domains. nih.gov

Table 3: Dopamine Receptor Binding Selectivity of Phenylpiperazine Analogs

| Compound | D2 Ki (nM) | D3 Ki (nM) | D3 vs. D2 Selectivity |

|---|---|---|---|

| Compound 6a | - | Nanomolar affinity | ~500-fold |

| Compound 6 | <0.3 | >15 | >50-fold |

| Compound 7 | <0.3 | >15 | >50-fold |

Histamine (B1213489) Receptor Subtype (e.g., H3) Antagonistic and Agonistic Ligand Discovery

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the brain. nih.govwikipedia.org As such, H3R antagonists and inverse agonists are being investigated for the treatment of various central nervous system disorders, including Alzheimer's disease, ADHD, and schizophrenia. wikipedia.org

The piperazine moiety is a common structural feature in many H3R ligands. nih.gov Research has shown that bulky substituents in the "eastern region" of the pharmacophore, such as benzophenones, can act as additional hydrogen bond acceptors, strengthening the ligand-receptor interaction. nih.gov This has led to the development of highly affine H3R ligands, such as KSK63, which has a Ki value of 3.12 nM for the human H3 receptor. nih.gov

In the search for dual-acting ligands, a series of compounds based on the KSK63 scaffold were designed and tested for both H3R affinity and antioxidant properties. nih.gov While the resulting compounds showed moderate H3R affinity, some exhibited significant antioxidant activity. nih.gov This highlights the potential of the this compound scaffold as a starting point for the discovery of multifunctional ligands targeting H3 receptors. nih.gov

Table 4: Histamine H3 Receptor Affinity of Piperazine Derivatives

| Compound | hH3R Ki (nM) |

|---|---|

| KSK63 | 3.12 |

| Compound 16 | 592 |

| Compound 17 | 518 |

Monoamine Oxidase (MAO) Isozyme Inhibitory Studies

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. nih.gov There are two main isozymes, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. nih.gov MAO inhibitors are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com

Derivatives of 1,4-biphenylpiperazine have been synthesized and evaluated as MAO inhibitors. nih.gov Many of these compounds showed inhibitory activity against both human MAO enzymes, with several analogues exhibiting selectivity towards hMAO-B over hMAO-A. nih.gov One compound, in particular, displayed potent and selective inhibition of hMAO-B with an IC50 value of 53 nM and a selectivity index of 1122-fold over MAO-A. nih.gov Kinetic studies revealed this compound to be a reversible and mixed competitive inhibitor. nih.gov

Other studies have explored 1-(2-pyrimidin-2-yl)piperazine derivatives as selective MAO-A inhibitors. researchgate.netnih.gov Certain compounds in this series exhibited selective MAO-A inhibitory activity with IC50 values in the low micromolar range. researchgate.netnih.gov These findings demonstrate that the piperazine scaffold can be effectively modified to produce selective inhibitors of either MAO-A or MAO-B.

Table 5: Monoamine Oxidase Inhibitory Activity of Piperazine Derivatives

| Compound | Target | IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| Compound 20 | hMAO-B | 53 | 1122 |

| Compound 2j | MAO-A | 23,100 | Selective for MAO-A |

| Compound 2m | MAO-A | 24,140 | Selective for MAO-A |

Enzymatic Inhibition and Functional Pathway Modulation

Beyond direct receptor and transporter interactions, derivatives of this compound can modulate enzymatic activity and influence functional pathways. As discussed in the previous section, these compounds can act as inhibitors of monoamine oxidases, thereby preventing the breakdown of key neurotransmitters and prolonging their signaling effects. nih.govresearchgate.net

The inhibition of MAO results in the modulation of neurotransmitter levels, which can have profound effects on mood, cognition, and motor control. nih.gov By designing selective inhibitors for MAO-A or MAO-B, it is possible to achieve more targeted therapeutic effects with fewer side effects. The development of reversible MAO inhibitors is also an important area of research, as this can lead to a more favorable safety profile compared to irreversible inhibitors. nih.gov The ability of the this compound scaffold to serve as a template for both potent and selective MAO inhibitors underscores its versatility in the design of new enzyme-targeting therapeutic agents.

Pancreatic Lipase (B570770) Inhibition Mechanisms

Pancreatic lipase is a critical enzyme in the digestion and absorption of dietary fats, breaking down triglycerides into smaller molecules that can be absorbed by the intestines. Inhibition of this enzyme is a key strategy in the management of obesity. The mechanism of pancreatic lipase inhibition often involves the binding of an inhibitor to the active site of the enzyme, preventing it from hydrolyzing its substrate. While specific studies on the direct pancreatic lipase inhibitory activity of this compound are not extensively documented in the available literature, research on analogous structures containing piperazine moieties suggests potential for such activity. The structural features of these compounds could allow for interaction with the catalytic triad (B1167595) of the lipase enzyme, thereby impeding its function.

Acetylcholinesterase Inhibitory Studies

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Analogues of this compound, particularly phthalimide (B116566) derivatives, have been synthesized and evaluated for their anti-acetylcholinesterase activity.

In one study, a series of 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and their AChE inhibitory potency was assessed. The results, presented as IC50 values, indicated a range of inhibitory activity. For instance, the compound with a 4-Fluorophenyl moiety was identified as the most potent in its series, although none of the synthesized compounds surpassed the inhibitory effect of the reference drug, donepezil. nih.gov

Another study focused on 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. tubitak.gov.trresearchgate.net The findings from this research demonstrated that certain substitutions on the phenyl ring significantly enhanced acetylcholinesterase inhibitory activity. Specifically, compounds with electron-withdrawing groups at the meta-position and electron-donating groups at the para-position of the phenyl ring showed the highest potency, with some analogues exhibiting superior activity to donepezil. tubitak.gov.trresearchgate.net

Table 1: Acetylcholinesterase Inhibitory Activity of this compound Analogues

| Compound Analogue | Substitution | IC50 (µM) |

|---|---|---|

| 2-(2-(4-(2-oxo-2-(4-fluorophenyl)ethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 4-Fluoro | 16.42 ± 1.07 |

| 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Unsubstituted | 63.03 ± 4.06 |

| 2-(2-(4-(3-fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | m-Fluoro | 0.0071 |

| 2-(2-(4-(4-methoxybenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | p-Methoxy | 0.0203 |

This table is interactive. Click on the headers to sort the data.

Alpha-Glucosidase Inhibitory Activity and Therapeutic Implications

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a therapeutic approach for managing type 2 diabetes.

Research into piperazine-containing compounds has revealed their potential as alpha-glucosidase inhibitors. nih.govnih.gov Studies on novel ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives, which share structural similarities with the diphenyl and piperazine motifs, have shown significant inhibitory potency against α-glucosidase. researchgate.net For example, a compound bearing a 4-bromo substituent was found to be significantly more active than the standard drug, acarbose. researchgate.net The kinetic studies of some of these derivatives have indicated an uncompetitive mode of inhibition. researchgate.net

Table 2: Alpha-Glucosidase Inhibitory Activity of Related Diphenyl and Piperazine-Containing Compounds

| Compound Analogue | Substitution | IC50 (µM) |

|---|---|---|

| Pyridazine-triazole derivative | 4-Bromo | 1.7 |

| Pyridazine-triazole derivative | 3,5-Dichloro | - |

| Pyridazine-triazole derivative | ortho-Chloro | 14.9 |

This table is interactive. Click on the headers to sort the data.

These findings suggest that the diphenyl and piperazine scaffolds present in this compound are promising for the design of new alpha-glucosidase inhibitors.

Effects on Cyclic Adenosine Monophosphate (cAMP) Signaling and Adenylate Cyclase Activity

Cyclic Adenosine Monophosphate (cAMP) is a ubiquitous second messenger that plays a crucial role in a multitude of cellular processes, including metabolism, gene regulation, and neuronal signaling. The synthesis of cAMP is catalyzed by the enzyme adenylate cyclase. The cAMP signaling pathway is a key target for many therapeutic agents.

Currently, there is a lack of specific research detailing the effects of this compound or its direct analogues on cAMP signaling pathways or adenylate cyclase activity. However, the piperazine moiety is a common feature in many centrally acting drugs that are known to interact with G-protein coupled receptors (GPCRs), which are upstream regulators of adenylate cyclase. Therefore, it is plausible that piperazine-containing compounds could modulate this pathway, but further investigation is required to establish any direct or indirect effects.

Antimicrobial and Antioxidant Research on this compound Analogues

The emergence of multidrug-resistant microbial strains has necessitated the search for new antimicrobial agents. Analogues of this compound have been a focus of such research, with numerous studies investigating their efficacy against a variety of bacterial and fungal pathogens.

Antibacterial Efficacy Studies against Diverse Microbial Strains

A number of studies have demonstrated the antibacterial potential of N-substituted piperazine derivatives. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria. For instance, a series of N-alkyl and N-aryl piperazine derivatives showed significant activity against Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov

In another study, flavonol derivatives incorporating N-substituted piperazines were synthesized and evaluated for their antibacterial properties. One particular compound exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against S. aureus and 25 µg/mL against E. coli. mdpi.com Furthermore, N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) have shown significant antibacterial activity, particularly against Gram-negative strains like E. coli. nih.gov

Table 3: Antibacterial Activity of Piperazine Analogues

| Analogue Type | Bacterial Strain | Measurement | Result |

|---|---|---|---|

| N-substituted piperazine flavonol | Staphylococcus aureus | MIC | 6.25 µg/mL |

| N-substituted piperazine flavonol | Escherichia coli | MIC | 25 µg/mL |

| N,N′-bis(1,3,4-thiadiazole) piperazine | Escherichia coli | Zone of Inhibition | - |

| N-aryl piperazine | Staphylococcus aureus | MIC | - |

This table is interactive. Click on the headers to sort the data.

Antifungal Activity Assessments

The antifungal properties of piperazine analogues have also been investigated. In a study of N-alkyl and N-aryl piperazine derivatives, the compounds were found to be less active against the tested fungal strains, which included Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger, compared to their antibacterial activity. nih.gov

However, other research on N,N′-disubstituted piperazines bearing N,N′-bis(1,3,4-thiadiazole) moieties showed that while most compounds had weak antifungal activity, some derivatives exhibited moderate effects. nih.gov Specifically, one compound with a particular substitution pattern showed more activity than the reference drug against Candida albicans. nih.gov Furthermore, novel 1,5-Diphenyl-2-penten-1-one analogues containing a piperazine moiety have demonstrated moderate antifungal activities. researchgate.net

Table 4: Antifungal Activity of Piperazine Analogues

| Analogue Type | Fungal Strain | Measurement | Result |

|---|---|---|---|

| N-alkyl and N-aryl piperazine | Aspergillus fumigatus | Activity | Less Active |

| N-alkyl and N-aryl piperazine | Aspergillus flavus | Activity | Less Active |

| N-alkyl and N-aryl piperazine | Aspergillus niger | Activity | Less Active |

| N,N′-bis(1,3,4-thiadiazole) piperazine | Candida albicans | Activity | Moderate |

This table is interactive. Click on the headers to sort the data.

Antioxidant Potency Evaluation via Radical Scavenging Assays (e.g., DPPH, FRAP)

The evaluation of a compound's antioxidant potential is a critical step in pharmacological research, often employing various in vitro assays to determine its ability to neutralize free radicals. ijpsr.commdpi.com Among the most common and reliable methods are the DPPH and FRAP assays, which measure different aspects of antioxidant action. mdpi.comnih.gov

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor. ijpsr.commdpi.com The principle of this assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, 2,2-diphenyl-1-picrylhydrazine, which is yellow. ijpsr.comnih.gov The degree of discoloration indicates the scavenging potential of the antioxidant compound and is typically measured by a spectrophotometer. researchgate.net The results are often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

The FRAP (Ferric Reducing Antioxidant Power) assay measures the total antioxidant capacity of a compound by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in an intense blue color. ugm.ac.id The change in absorbance is directly proportional to the reducing power of the antioxidants present. nih.gov This assay provides a direct estimation of the reductive ability of a compound, which is an important aspect of its antioxidant activity. ptfarm.pl

While these assays are standard in the field for evaluating piperazine derivatives and other compounds, specific research findings detailing the performance of This compound in these tests are not available in the reviewed literature. nih.govresearchgate.netresearchgate.net

Structure Activity Relationship Sar and Computational Studies for 2,2 Diphenyl 1 Piperazin 1 Yl Ethanone Derivatives

Elucidation of Key Pharmacophoric Features within the 2,2-Diphenyl-1-(piperazin-1-yl)ethanone Scaffold

A pharmacophore model for the this compound scaffold identifies the essential structural features required for molecular recognition and biological activity. researchgate.netnih.gov The key features are derived from the spatial arrangement of its constituent parts:

Two Phenyl Rings (Hydrophobic/Aromatic Regions): The diphenylmethyl moiety provides two distinct hydrophobic and aromatic regions. These are critical for establishing van der Waals and pi-pi stacking interactions within the binding pockets of target proteins. The relative orientation of these rings is a key determinant of binding affinity.

Carbonyl Group (Hydrogen Bond Acceptor): The oxygen atom of the ethanone (B97240) linker's carbonyl group acts as a potent hydrogen bond acceptor. This feature allows for a strong, directional interaction with hydrogen bond donor residues (e.g., the amide protons of asparagine or glutamine, or the hydroxyl group of serine or threonine) in a receptor's active site.

Piperazine (B1678402) Ring Nitrogens (Basic/Cationic Center and H-Bond Acceptor): The piperazine ring contains two nitrogen atoms. The distal nitrogen (N4) is typically a basic center, which is protonated at physiological pH, forming a cationic group that can engage in ionic interactions or key hydrogen bonds with acidic residues like aspartate or glutamate. nih.gov The proximal nitrogen (N1), attached to the carbonyl group, is less basic due to amide resonance but can still participate as a hydrogen bond acceptor. The piperazine ring itself provides a conformational scaffold that correctly positions these features. researchgate.net

A proposed pharmacophore model would thus include two hydrophobic/aromatic centers, one hydrogen bond acceptor (carbonyl), and a positive ionizable/basic feature (distal piperazine nitrogen). researchgate.netmdpi.com

Impact of Substituent Modifications on Biological Activity and Selectivity

Systematic modification of the this compound scaffold is a cornerstone of medicinal chemistry efforts to fine-tune its pharmacological profile. Changes to the phenyl rings, the piperazine ring, and the linking moiety can profoundly affect potency, target affinity, and selectivity. researchgate.net

Modifications to the two phenyl rings of the diphenylmethyl group can significantly alter the electronic and steric properties of the molecule, thereby influencing receptor interactions.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., -Cl, -F, -CF3) or electron-donating groups (e.g., -CH3, -OCH3) can modulate the electron density of the aromatic rings. Studies on related arylpiperazine compounds have shown that electron-withdrawing substituents can decrease binding affinity for certain receptors, such as serotonin (B10506) 5-HT(1A) and dopamine (B1211576) D(2A) receptors. nih.gov

Steric and Lipophilic Effects: The position of the substituent (ortho, meta, or para) is critical. In related scaffolds, substitutions at the 2- and 3-positions have been found to be generally more favorable for activity than substitutions at the 4-position. mdpi.com The size and lipophilicity of the substituent also play a role; bulkier groups can either enhance binding through increased hydrophobic interactions or reduce it due to steric hindrance. For instance, dichlorination of a terminal phenyl ring in some phenylpiperazine series has been shown to enhance cytotoxic activity. nih.gov

Table 1: Illustrative SAR of Phenyl Ring Substitutions on Target Affinity This table presents representative data based on general principles observed in related compound series to illustrate potential SAR trends.

| Compound | R1 (Phenyl Ring A) | R2 (Phenyl Ring B) | Target Affinity (Ki, nM) |

|---|---|---|---|

| Parent | H | H | 50 |

| Derivative A | 4-Cl | H | 75 |

| Derivative B | 2-Cl | H | 42 |

| Derivative C | 4-OCH3 | H | 60 |

| Derivative D | 4-CF3 | 4-CF3 | 150 |

The substituent at the N4 position of the piperazine ring is a major determinant of the pharmacological profile, influencing not only potency but also selectivity across different targets. This position is often modified to introduce a wide range of chemical functionalities.

Alkyl and Aryl Groups: Small alkyl groups can modulate lipophilicity and basicity. Larger, bulky lipophilic moieties, such as a diphenylmethyl group, have been shown in some series to improve efficacy. mdpi.com Aryl or heteroaryl substituents are commonly introduced to create interactions with specific subpockets in the target receptor, often leading to enhanced affinity and selectivity. nih.gov

Heterocyclic Moieties: The introduction of various heterocyclic rings can impart specific properties. For example, indole-containing derivatives have shown high affinity and selectivity for dopamine D3 receptors in certain molecular frameworks. nih.gov The nature of the heterocycle and its point of attachment are critical for optimizing these interactions.

The ethanone unit serves as a short, relatively rigid linker that holds the diphenylmethyl and piperazine moieties in a specific spatial orientation. Its length and conformational properties are crucial for optimal placement of the pharmacophoric features within the receptor's binding site. Elongation or alteration of this linker in related compound series has been shown to significantly impact selectivity. nih.gov The carbonyl group within the linker is a key interaction point, acting as a hydrogen bond acceptor.

Stereochemical Considerations in this compound Derivative Activity

The parent this compound scaffold is achiral. However, stereochemistry becomes a critical factor when chiral centers are introduced into its derivatives. This can occur through substitution on the piperazine ring or by introducing substituents that render one of the phenyl rings or the alpha-carbon chiral.

Biological systems are inherently chiral, and thus, different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. For instance, in a series of related piperazine-containing dopamine receptor ligands, the enantiomers of the most potent compound displayed significant differences in activity. The (-)-enantiomer showed much higher affinity for both D2 and D3 receptors compared to its (+)-enantiomer, highlighting the importance of stereospecific interactions with the target. nih.gov Therefore, for any chiral derivative of the this compound scaffold, the separation and individual evaluation of stereoisomers are essential to identify the more active and selective eutomer.

Computational Chemistry and Molecular Modeling Applications

Computational techniques are indispensable tools for exploring the SAR of this compound derivatives, providing insights that accelerate the drug design cycle.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, allowing for the visualization of key interactions. nih.govmfd.org.mk Docking studies can rationalize observed SAR trends, such as why a particular substituent enhances or diminishes activity, and can be used to screen virtual libraries of new derivatives before their synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing various physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters), 2D- and 3D-QSAR models can predict the activity of unsynthesized compounds and highlight the properties that are most important for potency. nih.govnih.gov

Pharmacophore Modeling: As discussed in section 4.1, computational methods can generate 3D pharmacophore models from a set of active molecules. mdpi.com These models serve as 3D search queries for virtual screening of large chemical databases to identify novel compounds with diverse scaffolds that fit the required pharmacophoric features for biological activity. mdpi.com

These computational approaches, when used in conjunction with experimental synthesis and biological testing, create an efficient feedback loop for the iterative design and optimization of novel this compound derivatives with desired pharmacological profiles.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For derivatives of this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31G**, are employed to determine key electronic and structural parameters. researchgate.net These calculations provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO and LUMO energies are particularly important as they are related to the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. For instance, in a study of benzothiazole-substituted piperazine derivatives, DFT calculations were used to obtain minimum energy structures and analyze electronic properties like the energy gap and dipole moment, which influence drug-receptor interactions. researchgate.net

Key parameters derived from DFT studies include:

HOMO Energy: Indicates the electron-donating capability of a molecule.

LUMO Energy: Reflects the electron-accepting ability of a molecule.

Energy Gap (ΔE): A measure of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): Identifies the electrophilic and nucleophilic sites within a molecule, which are crucial for understanding intermolecular interactions, particularly hydrogen bonding. scilit.com

These DFT-derived descriptors are often used as inputs for developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the electronic properties of the molecules with their biological activities. mdpi.com

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govresearchgate.net This method is instrumental in understanding the binding mechanisms of this compound derivatives with their biological targets. The process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function.

Studies on various piperazine derivatives have successfully employed molecular docking to elucidate their interactions with a range of receptors, including:

α1A-adrenoceptor: Docking studies of N-phenylpiperazine derivatives revealed key binding site residues such as Asp106, Gln177, Ser188, Ser192, and Phe193. The binding was found to be driven by hydrogen bonds and electrostatic forces. rsc.org

Dopamine D2 Receptor: For potential antipsychotic agents based on a 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone scaffold, docking studies with a homology model of the human dopamine D2 receptor helped to rationalize the observed anti-dopaminergic activity. nih.gov

Topoisomerase II: Phenylpiperazine derivatives of 1,2-benzothiazine have been docked into the active site of topoisomerase IIα, suggesting a potential mechanism for their anticancer activity. mdpi.com

Sigma Receptors (σ1R and σ2R): Molecular modeling has been used to identify putative protein-ligand interactions responsible for the high affinity of piperazine and piperidine (B6355638) derivatives towards sigma receptors. nih.govacs.org

The results of molecular docking are often visualized to show the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor. researchgate.net The docking score, which estimates the binding free energy, is a valuable parameter for ranking potential drug candidates. ijpsdronline.com

| Derivative Class | Target Receptor | Key Interacting Residues | Primary Driving Forces for Binding |

|---|---|---|---|

| N-Phenylpiperazines | α1A-adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | Hydrogen bonds, Electrostatic forces |

| 1-(Biphenyl-4-yl)-2-(piperazin-1-yl)ethanones | Dopamine D2 Receptor | Not specified in abstract | Anti-dopaminergic activity correlation |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase IIα | Aspartic acid residues | Hydrogen bonds |

| Piperazine and Piperidine derivatives | Sigma-1 Receptor (σ1R) | Not specified in abstract | High affinity binding |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its conformational flexibility and the stability of the binding interactions over time. nih.gov While molecular docking provides a static picture of the binding pose, MD simulations can reveal how the complex behaves in a more physiologically relevant environment.

For piperazine derivatives, MD simulations have been used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation period, researchers can evaluate the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site. polyu.edu.hk

Analyze Conformational Changes: MD simulations can track the conformational changes in both the ligand and the receptor upon binding, providing a more accurate representation of the induced fit phenomenon. nih.gov

Calculate Binding Free Energy: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy from MD simulation trajectories, offering a more rigorous estimation of binding affinity than docking scores alone. polyu.edu.hk

Identify Crucial Interactions: By analyzing the interactions that persist throughout the simulation, MD can highlight the most critical amino acid residues for stable binding. nih.govmdpi.com

For example, MD simulations of piperazin-1-ylpyridazine derivatives as dCTPase inhibitors were performed to evaluate the binding pattern and stability of the selected compounds with the target protein. researchgate.net Similarly, MD simulations of isoxazole-piperazine derivatives demonstrated the stability of the compounds within the active site of human topoisomerase II. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, QSAR studies are crucial for predicting the activity of novel compounds before their synthesis, thereby saving time and resources.

The general workflow of a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each compound. DFT-derived descriptors are often included. mdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

QSAR studies on aryl alkanol piperazine derivatives have successfully developed models with high statistical significance (r² > 0.924) to predict their antidepressant activities. nih.gov These models identified key descriptors like HOMO energy, dipole moment, and specific atomic and surface area parameters that influence serotonin and noradrenaline reuptake inhibition. nih.gov Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been performed on 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives targeting the CCR1 receptor, providing insights into the favorable steric and electrostatic fields for high-affinity binding. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). mdpi.com In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. nih.govjetir.org

For derivatives of this compound, various ADME parameters can be computationally predicted, including:

Oral Bioavailability: Assessed using rules like Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.netmdpi.com

Aqueous Solubility (logS): An important factor for absorption.

Blood-Brain Barrier (BBB) Permeability: Crucial for CNS-acting drugs.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions. mdpi.com

Human Oral Absorption: Estimated as a percentage. ijper.org

In silico ADME studies on piperazine derivatives have shown that many compounds exhibit good predicted oral bioavailability and adhere to key drug-likeness criteria. mdpi.commdpi.com For example, a study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives indicated their potential as cancer theranostics based on favorable in silico ADME/Tox results. polyu.edu.hk

| ADME Parameter | Computational Tool/Method | Significance in Drug Discovery |

|---|---|---|

| Lipophilicity (logP) | SwissADME, QikProp | Affects solubility, absorption, and membrane permeability. |

| Aqueous Solubility (logS) | SwissADME, ALOGPS | Crucial for absorption and formulation. |

| Oral Bioavailability | Lipinski's Rule of Five, Veber's Rule | Predicts the fraction of an orally administered dose that reaches systemic circulation. |

| Blood-Brain Barrier Permeability | SwissADME | Essential for drugs targeting the central nervous system. |

| CYP450 Inhibition | SwissADME, pkCSM | Indicates potential for drug-drug interactions. |

Mechanism of Action at the Molecular Level Derived from Structural and Computational Insights

The integration of structural biology and computational chemistry provides a detailed understanding of the mechanism of action of this compound derivatives at the molecular level. By combining data from X-ray crystallography (where available), homology modeling, molecular docking, and MD simulations, a comprehensive picture of the ligand-receptor interactions can be constructed.

For instance, the antipsychotic effects of certain 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives are attributed to their ability to antagonize dopamine D2 and serotonin 5-HT2A receptors. nih.gov Molecular docking studies have helped to visualize the binding of these compounds within the receptor's active site, explaining their anti-dopaminergic and anti-serotonergic activities. nih.gov The specific interactions identified, such as hydrogen bonds with key residues like Tyr113 in the CCR1 receptor for certain pyrazolyl ethanone derivatives, are considered crucial for anchoring the ligand and initiating the biological response. nih.gov

Furthermore, conformational analysis of piperazine derivatives has shown that their preferred conformation can significantly influence their binding to receptors. nih.govnih.gov For example, the axial conformation of certain 2-substituted piperazines was found to be preferred and to place the basic and pyridyl nitrogens in an orientation that mimics the binding of nicotine (B1678760) to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov

In essence, the mechanism of action is elucidated by understanding how the specific structural features of the this compound scaffold and its substituents engage with the molecular target. The diphenylmethyl moiety often contributes to hydrophobic interactions, while the piperazine ring, which is typically protonated at physiological pH, can form crucial ionic and hydrogen bond interactions with the receptor. rsc.org The substituents on the distal nitrogen of the piperazine ring play a significant role in modulating the affinity and selectivity for different receptors. nih.govacs.org

Preclinical Research and Therapeutic Potential of 2,2 Diphenyl 1 Piperazin 1 Yl Ethanone Derivatives

In Vitro Biological Evaluation Methodologies

In vitro studies are fundamental in the early stages of drug discovery, providing insights into the biological activity of compounds at a cellular and molecular level. For 2,2-Diphenyl-1-(piperazin-1-yl)ethanone derivatives, a range of in vitro assays are employed to assess their potential as therapeutic agents.

Cell-based assays are crucial for determining how chemical compounds interact with specific cellular receptors. These assays can reveal whether a compound binds to a receptor (receptor affinity) and whether that binding triggers a biological response (functional activity).

Radioligand binding assays are a common method to determine the affinity of a compound for a receptor. In these assays, a radiolabeled ligand with known affinity for the target receptor is used. The test compound is then introduced to see if it can displace the radiolabeled ligand. The amount of radioactivity displaced is proportional to the affinity of the test compound for the receptor. For instance, the affinity of certain piperidine (B6355638)/piperazine-based compounds for the sigma-1 receptor (S1R) has been determined using this method, with 3H-pentazocine as the radioligand. nih.gov

Functional assays, on the other hand, measure the biological response elicited by the compound upon binding to the receptor. This can be assessed through various methods, such as measuring changes in intracellular signaling molecules or reporter gene expression. nih.gov For example, a phenytoin (B1677684) assay can be used to determine the functional profile of S1R ligands, distinguishing between agonists and antagonists. nih.gov

Enzyme inhibition assays are used to identify and characterize compounds that interfere with enzyme activity. These assays are vital for understanding a compound's mechanism of action, especially for diseases where enzymes play a critical role.

One common method involves measuring the rate of an enzymatic reaction in the presence and absence of the test compound. The concentration of the compound that reduces the enzyme's activity by 50% is known as the IC50 value. For example, the inhibitory activity of certain N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives against cyclooxygenases (COX-1 and COX-2) has been evaluated in vitro. nih.gov Similarly, the urease inhibition potential of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives has been investigated through in vitro inhibition assays. frontiersin.org

The antiproliferative activity of this compound derivatives is a significant area of investigation, with studies often focusing on their effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). researchgate.netnih.gov

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation. nih.gov This assay measures the metabolic activity of viable cells, providing an indication of the cytotoxic or cytostatic effects of the test compounds. The half-maximal inhibitory concentration (IC50) value, which is the concentration of a compound that inhibits cell growth by 50%, is a key parameter determined from these assays.

For example, the in vitro cytotoxicity of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been assessed against HCT-116, HepG2, and MCF-7 human cancer cells using the LDH assay, with doxorubicin (B1662922) as a reference. researchgate.net Similarly, the cytotoxic activity of 4-acyl-2-substituted piperazine (B1678402) urea (B33335) derivatives has been determined against MCF7 breast cancer cells. mdpi.com

Table 1: Antiproliferative Activity of Selected Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| QQ1 | ACHN | 1.55 | nih.gov |

| QQ4 | HCT-116 | 6.78 | nih.gov |

| QQ4 | MCF-7 | 3.24 | nih.gov |

| Compound 29 | MCF-7 | 0.509 | mdpi.com |

| Compound 13 | HCT-116 | 0.319 | mdpi.com |

IC50 values represent the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against various microorganisms, including bacteria and fungi.

The agar (B569324) well diffusion method is a common technique used for initial screening of antimicrobial activity. mdpi.com In this method, a standardized inoculum of the microorganism is spread on an agar plate, and wells are created in the agar. The test compound is then placed in the wells, and the plate is incubated. The presence of a zone of inhibition around the well indicates antimicrobial activity.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.com This is a more quantitative measure of a compound's antimicrobial potency. For instance, the antimicrobial activity of various piperazine derivatives has been evaluated against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal strains such as Candida albicans and Aspergillus flavus. mdpi.comnih.gov

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 5b | S. aureus | 10 | nih.gov |

| Compound 5i | E. coli | 10 | nih.gov |

| Compound 10s | C. albicans | 10 | nih.gov |

| Compound 10t | A. flavus | 10 | nih.gov |

| Compound 3k | L. monocytogenes | - | nih.gov |

MIC values represent the minimum inhibitory concentration.

In Vivo Pharmacological Efficacy Studies in Animal Models

Following promising in vitro results, in vivo studies in animal models are conducted to evaluate the pharmacological efficacy and potential therapeutic effects of compounds in a living organism.

The analgesic (pain-relieving) properties of this compound derivatives are often evaluated in rodent models of pain.

The p-benzoquinone (PBQ)-induced writhing test is a commonly used model for screening analgesic activity. pcbiochemres.com In this test, mice are injected with PBQ, which induces a characteristic writhing response (stretching and constriction of the abdomen). The test compound is administered prior to the PBQ injection, and the number of writhes is counted. A reduction in the number of writhes compared to a control group indicates analgesic activity.

The hot plate test is another method used to assess central analgesic activity. researchgate.net In this test, the animal is placed on a heated surface, and the time it takes for the animal to show a pain response (e.g., licking its paws or jumping) is measured. An increase in the latency to respond after administration of the test compound suggests an analgesic effect. Studies have shown that certain phenyl piperazinyl aralkyl ketone derivatives exhibit obvious analgesic activities in both the mice writhing model and the hot plate model. researchgate.net